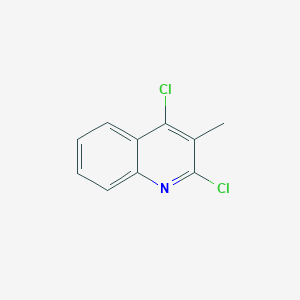

2,4-Dichloro-3-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-9(11)7-4-2-3-5-8(7)13-10(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZMNNRRENJIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355864 | |

| Record name | 2,4-dichloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56857-97-7 | |

| Record name | 2,4-dichloro-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-3-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Vibrational Fingerprint: A Technical Guide to the IR and Raman Spectral Analysis of 2,4-Dichloro-3-methylquinoline

Foreword: The Significance of Vibrational Spectroscopy in Drug Development

In the landscape of modern pharmaceutical research and development, the precise characterization of molecular structure is paramount. 2,4-Dichloro-3-methylquinoline stands as a key intermediate in the synthesis of various bioactive compounds, making a thorough understanding of its structural and electronic properties essential. Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful, non-destructive avenue for elucidating the intricate atomic vibrations that define a molecule's unique chemical identity. This guide provides a comprehensive technical overview of the methodologies and interpretations central to the IR and Raman spectral analysis of 2,4-Dichloro-3-methylquinoline, tailored for researchers, scientists, and professionals in drug development. By integrating experimental protocols with theoretical calculations, we aim to provide a robust framework for the unambiguous assignment of vibrational modes, thereby facilitating quality control, reaction monitoring, and a deeper understanding of molecular interactions.

Introduction to 2,4-Dichloro-3-methylquinoline and its Spectroscopic Scrutiny

Quinoline and its derivatives are a class of heterocyclic compounds with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of 2,4-dichloro-3-methylquinoline, featuring two chlorine atoms and a methyl group on the quinoline core, significantly influences its chemical reactivity and potential as a precursor in drug synthesis.[1][2]

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The resulting spectrum provides a "fingerprint" based on the functional groups present and their local environment. Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The synergy of these two techniques, augmented by computational modeling, allows for a comprehensive and reliable assignment of the vibrational spectrum.

The Synergy of Experiment and Theory: A Validated Approach

A cornerstone of modern spectroscopic analysis is the integration of experimental data with quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful tool for predicting molecular structures, vibrational frequencies, and intensities with a high degree of accuracy.[1][2][3] By comparing the experimentally obtained IR and Raman spectra with the theoretically calculated spectra, a detailed and confident assignment of the fundamental vibrational modes can be achieved. This correlative approach minimizes ambiguity and provides a deeper insight into the nature of the molecular vibrations.

Computational Methodology: The Digital Microscope

The theoretical analysis of 2,4-dichloro-3-methylquinoline is typically performed using Gaussian suite of programs or similar software. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, is commonly employed in conjunction with a basis set such as 6-311++G(d,p).[1][2] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.

The computational workflow involves:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule, its equilibrium geometry.

-

Frequency Calculation: Once the optimized geometry is obtained, the vibrational frequencies are calculated. It is important to note that theoretical frequency calculations are performed for a molecule in the gaseous state and in the harmonic approximation. Therefore, the calculated frequencies are often systematically higher than the experimental values. To account for this, a scaling factor is typically applied.[1]

-

Intensity and Activity Calculation: Alongside the frequencies, IR intensities and Raman scattering activities are also calculated, which aids in the interpretation of the experimental spectra.

dot graph TD { A[Initial Molecular Structure] --> B{Geometry Optimization using DFT}; B --> C{Optimized Equilibrium Geometry}; C --> D{Vibrational Frequency Calculation}; D --> E[Calculated IR and Raman Spectra]; F[Experimental Sample] --> G{FT-IR and FT-Raman Spectroscopy}; G --> H[Experimental IR and Raman Spectra]; E --> I{Spectral Correlation and Assignment}; H --> I; I --> J[Vibrational Mode Analysis]; }

Caption: Workflow for the combined experimental and theoretical vibrational analysis.

Experimental Protocols: Acquiring the Vibrational Fingerprint

The acquisition of high-quality IR and Raman spectra is crucial for a successful analysis. The following protocols are based on standard laboratory practices.

Sample Preparation

For Fourier Transform Infrared (FT-IR) spectroscopy, the solid sample of 2,4-dichloro-3-methylquinoline is typically prepared as a KBr (potassium bromide) pellet.[1] This involves grinding a small amount of the sample with spectroscopic grade KBr and pressing the mixture into a transparent disk.

For Fourier Transform Raman (FT-Raman) spectroscopy, the solid sample can often be analyzed directly in a glass capillary tube or a sample holder.[1]

Spectrometer Parameters

FT-IR Spectroscopy:

-

Spectrometer: A PerkinElmer or similar FT-IR spectrometer is suitable.[1]

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.

FT-Raman Spectroscopy:

-

Spectrometer: A Bruker RFS 27 or equivalent FT-Raman spectrometer is recommended.[1]

-

Laser Source: A Nd:YAG laser operating at 1064 nm is commonly used to minimize fluorescence.

-

Spectral Range: 4000–100 cm⁻¹

-

Laser Power: The laser power should be optimized to avoid sample degradation, typically in the range of 100-200 mW.

-

Resolution: 4 cm⁻¹

-

Scans: 128 scans are often averaged for a high-quality spectrum.

Results and Discussion: Deciphering the Vibrational Language

The vibrational spectrum of 2,4-dichloro-3-methylquinoline, a molecule with 20 atoms, will exhibit 3N-6 = 54 normal modes of vibration, where N is the number of atoms.[4] These vibrations can be broadly categorized into stretching, bending, and torsional modes of the quinoline ring, the methyl group, and the carbon-chlorine bonds. The interpretation of the spectrum involves assigning the observed experimental bands to these specific vibrational modes, guided by the theoretical calculations.

Key Vibrational Regions and Expected Modes

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignments | Expected Intensity (IR/Raman) |

| 3100-3000 | C-H stretching (aromatic) | Weak-Medium / Medium-Strong |

| 3000-2850 | C-H stretching (methyl group) | Medium / Medium |

| 1625-1430 | C=C and C=N stretching (quinoline ring) | Strong / Strong |

| 1470-1430 | C-H bending (methyl group) | Medium / Medium |

| 1300-1000 | C-H in-plane bending (aromatic) | Medium / Weak-Medium |

| 800-600 | C-Cl stretching | Strong / Strong |

| Below 600 | Ring deformation and torsional modes | Weak-Medium / Medium-Strong |

This table provides a generalized overview. The exact positions and intensities will be specific to 2,4-dichloro-3-methylquinoline.

Detailed Vibrational Mode Assignment (Hypothetical Data)

A comprehensive assignment involves a detailed comparison of the experimental and scaled theoretical frequencies. The Potential Energy Distribution (PED) calculated from the theoretical model provides a quantitative measure of the contribution of each internal coordinate to a given normal mode, which is invaluable for an unambiguous assignment.

Table 1: Hypothetical Vibrational Frequencies and Assignments for 2,4-Dichloro-3-methylquinoline

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment (PED %) |

| 3085 | 3088 | 3090 | ν(C-H) aromatic (98) |

| 2975 | 2978 | 2980 | νas(CH₃) (95) |

| 2920 | 2925 | 2922 | νs(CH₃) (96) |

| 1610 | 1615 | 1612 | ν(C=C) + ν(C=N) (45, 30) |

| 1575 | 1580 | 1578 | ν(C=C) (60) |

| 1450 | 1455 | 1452 | δas(CH₃) (85) |

| 1380 | 1385 | 1382 | δs(CH₃) (88) |

| 780 | 785 | 782 | ν(C-Cl) (75) |

| 650 | 655 | 652 | ν(C-Cl) (70) |

ν: stretching; δ: bending; as: asymmetric; s: symmetric. PED contributions are illustrative.

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Molecular structure of 2,4-Dichloro-3-methylquinoline.

Conclusion: A Powerful Tool for Molecular Characterization

The combined application of FT-IR and FT-Raman spectroscopy, underpinned by robust DFT calculations, provides a powerful and reliable methodology for the comprehensive vibrational analysis of 2,4-dichloro-3-methylquinoline. This in-depth understanding of its molecular structure and vibrational properties is invaluable for ensuring the quality and consistency of this important synthetic intermediate. The detailed spectral fingerprint established through this approach can be effectively utilized for identification, purity assessment, and monitoring of chemical transformations in the drug development pipeline. As the demand for novel therapeutics continues to grow, the rigorous application of such analytical techniques will remain a critical component of successful pharmaceutical innovation.

References

-

V. Arjunan, S. Kalaivani, and S. Mohan, "Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde," Journal of Molecular Structure, vol. 1234, p. 130175, 2021. Available: [Link]

-

C. Muthuselvi et al., "FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal," Asian Journal of Applied Sciences, vol. 11, no. 2, pp. 83-91, 2018. Available: [Link]

-

V. Arjunan, S. Kalaivani, and S. Mohan, "Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde," ResearchGate, 2021. Available: [Link]

-

F. J. Meléndez et al., "Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone," Acta Crystallographica Section E: Crystallographic Communications, vol. 78, no. 10, pp. 984-990, 2022. Available: [Link]

-

A. Atac et al., "Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations," ResearchGate, 2015. Available: [Link]

-

S. S. V. S. R. Krishna, "Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline," ResearchGate, 2012. Available: [Link]

-

A. B. M. B. Hafeez and P. M. R. Kumar, "Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv," Journal of Applied Bioanalysis, vol. 9, no. 2, 2023. Available: [Link]

-

Chemistry LibreTexts, "Number of Vibrational Modes in a Molecule," 2023. [Online]. Available: [Link]

Sources

Methodological & Application

The Strategic Utility of 2,4-Dichloro-3-methylquinoline in Synthetic Chemistry: Application Notes and Protocols

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of medicinal chemistry and materials science, the quinoline core stands as a privileged scaffold, forming the structural basis of numerous pharmaceuticals and functional materials.[1][2] Among the diverse array of quinoline-based building blocks, 2,4-dichloro-3-methylquinoline emerges as a particularly strategic intermediate. Its unique arrangement of two reactive chlorine atoms, differentiated by their electronic environment and steric accessibility, coupled with the directing effect of the 3-methyl group, offers a versatile platform for the sequential and regioselective introduction of various functionalities. This guide provides an in-depth exploration of the synthetic utility of 2,4-dichloro-3-methylquinoline, complete with detailed protocols and mechanistic insights to empower researchers in their pursuit of novel molecular architectures. The quinoline scaffold is a cornerstone in the development of a wide range of biologically active compounds, including anticancer, antimalarial, and anti-inflammatory agents.[3][4]

Synthesis of the Core Intermediate: 2,4-Dichloro-3-methylquinoline

The synthesis of 2,4-dichloro-3-methylquinoline is typically achieved through a two-step process commencing with the condensation of an appropriate aniline with a substituted malonic acid derivative, followed by chlorination. A well-established route involves the reaction of aniline with methylmalonic acid, which upon cyclization and subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃), yields the desired product.[5][6]

Protocol 1: Synthesis of 2,4-Dichloro-3-methylquinoline

Step 1: Synthesis of 2,4-Dihydroxy-3-methylquinoline

-

In a round-bottom flask equipped with a reflux condenser, a mixture of aniline (1.0 eq.) and diethyl methylmalonate (1.1 eq.) is heated at 180-200 °C for 2-3 hours.

-

The reaction mixture is cooled to room temperature and the solid mass is triturated with diethyl ether to remove unreacted starting materials.

-

The crude product is then heated in a high-boiling solvent such as diphenyl ether at 250 °C for 1 hour to effect cyclization.

-

Upon cooling, the solid 2,4-dihydroxy-3-methylquinoline is collected by filtration, washed with hexane, and dried.

Step 2: Chlorination to 2,4-Dichloro-3-methylquinoline

-

To a flask containing 2,4-dihydroxy-3-methylquinoline (1.0 eq.), phosphorus oxychloride (POCl₃, 5.0 eq.) is added cautiously.

-

The mixture is refluxed for 4-6 hours, during which the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with cold water until neutral, and then dried.

-

The crude 2,4-dichloro-3-methylquinoline can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Regioselective Functionalization: A Tale of Two Chlorines

The synthetic power of 2,4-dichloro-3-methylquinoline lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[7] This enhanced reactivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, a phenomenon well-documented in related 2,4-dichloroquinazoline systems.[5][7] Conversely, palladium-catalyzed cross-coupling reactions can often be directed to the C2 position under specific conditions, allowing for a programmed, stepwise diversification of the quinoline core.

Visualizing the Reaction Pathways

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline synthesis [organic-chemistry.org]

- 5. 2,4-Dihalogenoquinolines. Synthesis, orientation effects and 1H and 13C NMR spectral studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

- 7. 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR [m.chemicalbook.com]

derivatization of 2,4-Dichloro-3-methylquinoline for biological screening

Application Notes and Protocols

Topic: Derivatization of 2,4-Dichloro-3-methylquinoline for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic compounds with significant therapeutic value.[1] From the historic antimalarial quinine to modern anticancer agents, quinoline derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.[2][3] The 2,4-dichloro-3-methylquinoline scaffold, in particular, represents a highly versatile and reactive starting material for the generation of diverse chemical libraries. Its two distinct chlorine atoms at the C2 and C4 positions offer opportunities for selective and sequential functionalization, enabling the systematic exploration of chemical space to identify novel bioactive molecules.

This guide provides a comprehensive overview of the chemical principles and detailed protocols for the strategic derivatization of 2,4-dichloro-3-methylquinoline. We will explore the regioselective nature of nucleophilic aromatic substitution (SNAr) on this scaffold and provide robust methods for creating libraries of novel compounds. Furthermore, we will detail standardized protocols for the initial biological screening of these derivatives for anticancer, antimicrobial, and kinase inhibitory activities.

Part 1: Chemical Principles and Derivatization Strategy

The Reactivity of 2,4-Dichloro-3-methylquinoline

The key to strategically derivatizing 2,4-dichloro-3-methylquinoline lies in the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity is a well-documented phenomenon in related heterocyclic systems, such as 2,4-dichloroquinazolines.[4][5][6]

The heightened reactivity at C4 can be attributed to two primary factors:

-

Enhanced Electrophilicity: The nitrogen atom in the quinoline ring acts as a powerful electron-withdrawing group, particularly influencing the C4 position through resonance stabilization of the Meisenheimer intermediate formed during nucleophilic attack.

-

Steric Hindrance: The 3-methyl group provides a degree of steric hindrance around the C2 position, making it less accessible to incoming nucleophiles compared to the more exposed C4 position.

This reactivity differential allows for a controlled, stepwise derivatization strategy, as illustrated in the workflow below.

Caption: Strategic derivatization of 2,4-dichloro-3-methylquinoline.

By manipulating reaction conditions (temperature, solvent, catalyst), one can selectively target the C4 position, proceed to di-substitution, or, with more difficulty, attempt a direct substitution at the C2 position.

Protocol 1: Selective Nucleophilic Substitution at the C4 Position

This protocol leverages the higher reactivity of the C4 position to achieve mono-substitution with a variety of amine nucleophiles. The conditions are kept mild to prevent significant reaction at the C2 position.

Rationale: At moderate temperatures and without catalytic activation, the kinetic preference for nucleophilic attack at the C4 carbon is dominant.[5] Solvents like ethanol or isopropanol are effective at solvating the reactants and facilitating the reaction. The addition of a mild base may be required to neutralize the HCl generated in situ, especially when using amine salts as nucleophiles.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dichloro-3-methylquinoline (1.0 eq) in anhydrous ethanol (10 mL per mmol of substrate).

-

Nucleophile Addition: Add the desired primary or secondary amine nucleophile (1.1 eq). For less reactive amines, the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) can be beneficial.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the mixture under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Ethanol | Good solubility for reactants; appropriate boiling point. |

| Temperature | 78°C (Reflux) | Sufficient energy for C4 substitution, minimizes C2 reaction. |

| Stoichiometry | Nucleophile (1.1 eq) | Slight excess ensures complete consumption of starting material. |

| Duration | 4-12 hours | Monitored by TLC to determine endpoint. |

Protocol 2: Substitution at the C2 Position via Palladium Catalysis

To functionalize the less reactive C2 position, more forcing conditions or a catalytic approach is necessary. The Buchwald-Hartwig amination is a powerful and well-established method for forming C-N bonds at otherwise unreactive positions.[7][8] This protocol can be used on the product from Protocol 1 (to create di-substituted compounds) or on the starting material for selective C2 substitution, although achieving perfect selectivity can be challenging.[9]

Rationale: Palladium catalysts, in combination with specialized phosphine ligands, can facilitate the cross-coupling of amines with aryl chlorides through a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.[8] This process overcomes the high activation energy barrier for direct SNAr at the C2 position. Ligands like BINAP or DavePhos are often effective in these transformations.[9]

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add the 4-substituted-2-chloro-3-methylquinoline (1.0 eq), a palladium source such as Pd₂(dba)₃ (2-4 mol%), and a phosphine ligand like BINAP (3-6 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Reagents: Add anhydrous dioxane or toluene via syringe. Add the amine nucleophile (1.2-1.5 eq) and a strong base, such as sodium tert-butoxide (NaOtBu) (1.5-2.0 eq).

-

Reaction: Heat the mixture to 100-110°C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired C2-aminated product.

| Parameter | Condition | Rationale |

| Catalyst System | Pd₂(dba)₃ / BINAP | Efficient for C-N cross-coupling of aryl chlorides.[7] |

| Base | Sodium tert-butoxide | Strong, non-nucleophilic base required for the catalytic cycle. |

| Solvent | Anhydrous Dioxane | High boiling point, aprotic, and common in Pd-catalysis.[1] |

| Atmosphere | Inert (Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

| Temperature | 100-110°C | Provides sufficient energy for the catalytic cycle to proceed. |

Part 2: Protocols for Biological Screening

Once a library of derivatives has been synthesized and characterized, the next critical phase is to evaluate their biological activity. Based on the known pharmacological profile of quinolines, primary screening should focus on anticancer, antimicrobial, and kinase inhibitory activities.[3][10]

Caption: A typical workflow for biological screening of new compounds.

Protocol 3: Anticancer Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11] It is a robust, high-throughput method for initial cytotoxicity screening.[12]

Rationale: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow salt into insoluble purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells. Solubilizing these crystals and measuring the absorbance provides a quantitative measure of cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible within the cells under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 4: Antimicrobial Activity Screening (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds, which is the lowest concentration that completely inhibits the visible growth of a microorganism.[13]

Rationale: By exposing a standardized inoculum of bacteria to serial dilutions of a test compound in a liquid growth medium, one can visually or spectrophotometrically determine the lowest concentration that prevents microbial growth. This is a fundamental measure of a compound's antimicrobial potency.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve test compounds in DMSO to create a stock solution (e.g., 10 mg/mL). Prepare 2-fold serial dilutions in a 96-well plate using an appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the microbial inoculum to each well of the 96-well plate, bringing the total volume to 100 µL. Include a positive control (microbes + broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or by reading the optical density (OD) at 600 nm with a plate reader. A viability indicator like resazurin can also be added to aid in visualization.

Protocol 5: Kinase Inhibition Screening (ADP-Glo™ Assay)

Many quinoline-based drugs function as kinase inhibitors. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition.[14]

Rationale: The assay is performed in two steps. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. A strong signal indicates high kinase activity, while a low signal indicates inhibition.[14]

Step-by-Step Methodology:

-

Kinase Reaction: In a 96-well or 384-well plate, set up the kinase reaction. This typically includes the kinase of interest, its specific substrate peptide, ATP, and the necessary cofactors in a kinase reaction buffer. Add the test compounds at various concentrations. The total volume is typically small (5-10 µL).

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (often 30°C or room temperature) for a set period (e.g., 60 minutes).

-

ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add a double volume of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction. Incubate for 30-60 minutes at room temperature.

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot the inhibition against compound concentration to determine the IC₅₀ value.

References

-

Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Savelyev, E. N., Orlinson, B. S., Novakov, I. A., & Beletskaya, I. P. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096–2109. [Link]

- Bandyopadhyay, A., et al. (2021). Novel 2-thiomethyl-3-cyane-4-aminoquinolines synthesis. Frontiers in Chemistry.

- Chen, J., et al. (2023). A palladium-catalyzed dehydrogenative aromatization for the synthesis of 4-aminoquinolines. Frontiers in Chemistry.

- El-Sayed, M. A., & Aboelnaga, A. (2018).

- Guglielmo, S., et al. (2009). Synthesis of 4-aminoquinolines via SNAr reaction. Frontiers in Chemistry.

- Khan, M., et al. (2016). Vybrant Apoptosis Assay Kit Protocol. PLoS ONE.

-

Khan, I., et al. (2020). Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. Scientific Reports, 10(1), 1-13. [Link]

- Khedkar, P. M., et al. (2015). Antibacterial activity of a series of quinoline scaffolds. Biointerface Research in Applied Chemistry.

- Kumar, A., et al. (2021). A novel aza-Michael addition/intramolecular annulation for the synthesis of polysubstituted 4-aminoquinolines. Frontiers in Chemistry.

-

Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6745-6761. [Link]

-

Matada, B. S., Pattanashettar, R., & Yernale, N. G. (2021). A comprehensive review on the biological interest of quinoline and its derivatives. Bioorganic & Medicinal Chemistry, 37, 116098. [Link]

- Melato, L., et al. (2007). Microwave-assisted synthesis of 4-aminoquinolines. Frontiers in Chemistry.

-

Reaction Biology. (n.d.). Kinase Profiling & Screening. [Link]

-

Silva, F. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]

- Vanjari, R., et al. (2018). Gold-catalyzed synthesis of 2-aminotosyl-3-aryl-4-aminoquinolines. Frontiers in Chemistry.

-

Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

-

Zhang, J., et al. (2022). Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications, 58(96), 13620-13623. [Link]

-

Zovko, M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(1), 1. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

Application Notes & Protocols: Strategic Alkynylation of 2,4-Dichloro-3-methylquinoline via Sonogashira Coupling

Introduction: The Strategic Importance of Quinoline Alkynylation

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, from antimalarials like chloroquine to modern targeted therapies.[1][2][3][4] The ability to selectively functionalize the quinoline core is therefore of paramount importance in drug discovery and development. The Sonogashira coupling, a robust palladium- and copper-catalyzed cross-coupling reaction, provides a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[5][6] This reaction is particularly valuable for introducing alkyne moieties, which can serve as versatile handles for further molecular elaboration or as integral components of biologically active molecules.[5][6]

This guide provides a detailed examination of the Sonogashira coupling reaction as applied to 2,4-dichloro-3-methylquinoline, a substrate of interest for generating novel libraries of potential drug candidates. We will delve into the mechanistic underpinnings that govern the reaction's regioselectivity, provide a comprehensive, field-tested protocol for its execution, and discuss critical parameters for success.

Mechanistic Insights: Navigating the Catalytic Cycles and Regioselectivity

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] A simplified, generally accepted mechanism is depicted below.

The Dual Catalytic Cycle

-

Palladium Cycle: The cycle commences with the oxidative addition of the aryl halide (2,4-dichloro-3-methylquinoline) to a Pd(0) species, forming a Pd(II) complex.

-

Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. This step is crucial as it increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide then transfers its acetylenic group to the palladium(II) complex in a step known as transmetalation. This is often the rate-determining step of the overall reaction.[7]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated quinoline product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

The Question of Regioselectivity with 2,4-Dichloro-3-methylquinoline

When a substrate possesses multiple potential reaction sites, such as the two chlorine atoms in 2,4-dichloro-3-methylquinoline, controlling the regioselectivity of the coupling is critical. For dihalogenated quinolines containing identical halogens, the Sonogashira coupling preferentially occurs at the more electrophilic position.[7][8]

-

C2 Position: The C2 position of the quinoline ring is electronically activated due to its α-position relative to the ring nitrogen.

-

C4 Position: The C4 position is also activated (a vinylogous relationship to the nitrogen), but generally to a lesser extent than the C2 position.

Therefore, for 2,4-dichloro-3-methylquinoline, mono-alkynylation is expected to proceed selectively at the C2 position .[8][9] Achieving selective coupling at C4 or performing a double coupling would require more forcing conditions or a more nuanced catalyst design. The general reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[5] Consequently, aryl chlorides are the least reactive substrates, often necessitating higher temperatures, more active catalysts, or stronger bases to achieve good yields.[10]

Experimental Protocol: Mono-Alkynylation of 2,4-Dichloro-3-methylquinoline

This protocol describes a representative procedure for the selective mono-Sonogashira coupling of a terminal alkyne with 2,4-dichloro-3-methylquinoline at the C2 position.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2,4-Dichloro-3-methylquinoline | 212.08 | 1.0 | 1.0 |

| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 1.2 | 1.2 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |

| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.06 |

| Triethylamine (TEA) | 101.19 | 3.0 | 3.0 |

| Toluene, anhydrous | - | - | ~5 mL |

Step-by-Step Procedure

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dichloro-3-methylquinoline (1.0 mmol, 212 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11.4 mg).

-

Atmosphere Exchange: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is crucial as the Pd(0) species is air-sensitive, and oxygen can promote undesirable alkyne homocoupling (Glaser coupling).[5][8]

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (3 mL) and triethylamine (3.0 mmol, 0.42 mL) via syringe.

-

Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 0.13 mL) dropwise to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues and inorganic salts.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-4-chloro-3-methylquinoline.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: A Framework for Developing Novel Antimalarial Drugs from Quinoline Derivatives

Introduction: The Enduring Importance and Evolving Challenge of Quinoline Antimalarials

For centuries, the quinoline scaffold has been the backbone of antimalarial chemotherapy, beginning with the isolation of quinine from Cinchona bark.[1][2] Synthetic 4-aminoquinolines like chloroquine (CQ) and 8-aminoquinolines such as primaquine revolutionized malaria treatment due to their high efficacy and affordability.[1] However, the rise and spread of drug-resistant Plasmodium falciparum, the most lethal malaria parasite, has severely compromised the utility of these foundational drugs.[3][4]

The primary mechanism of action for many quinoline antimalarials is the disruption of hemoglobin digestion in the parasite's acidic food vacuole.[5] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[5][6] Quinoline drugs are weak bases that accumulate in the acidic food vacuole, where they are thought to cap the growing hemozoin crystal, preventing further polymerization.[5][6] The resulting buildup of free heme leads to oxidative stress and parasite death.[5]

Resistance, particularly to chloroquine, is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein located on the parasite's digestive vacuole membrane.[4][7][8] These mutations enable the transporter to efflux the drug from its site of action, reducing its concentration below effective levels.[7][8][9] This pressing challenge necessitates a continuous drug discovery effort to develop novel quinoline derivatives that can overcome existing resistance mechanisms, exhibit multistage activity, and possess favorable safety profiles.[10] This guide provides a structured framework and detailed protocols for researchers engaged in this critical endeavor.

The Drug Discovery & Development Cascade

The development of a novel antimalarial drug is a systematic, multi-stage process designed to identify potent and safe candidate molecules. This workflow ensures that only the most promising compounds advance, optimizing resource allocation and maximizing the probability of success.

Caption: A streamlined workflow for antimalarial drug discovery.

Part 1: Hit Identification - Screening for Antiplasmodial Activity

The initial step is to screen a library of novel quinoline derivatives to identify "hits"—compounds that exhibit activity against the parasite. The most common method is a high-throughput in vitro assay using cultured P. falciparum.

Causality in Assay Selection:

The choice of assay is critical. The ideal screening assay is sensitive, reproducible, scalable, and cost-effective. The SYBR Green I-based fluorescence assay has become a gold standard.[11][12] It measures the proliferation of the parasite by quantifying the amount of parasitic DNA. SYBR Green I is a dye that intercalates with double-stranded DNA and fluoresces strongly upon binding.[13][14] This provides a direct readout of parasite growth and its inhibition by test compounds.

Protocol 1: In Vitro Antiplasmodial Activity using the SYBR Green I Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of test compounds against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum.

1. Materials & Reagents:

-

P. falciparum cultures (synchronized to the ring stage).

-

Complete parasite medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, supplemented with Albumax II or human serum).

-

Human erythrocytes (O+).

-

96-well black, clear-bottom microtiter plates.

-

Test compounds and control drugs (e.g., Chloroquine, Artemisinin) dissolved in DMSO.

-

Lysis Buffer: 20 mM Tris-HCl, 10 mM EDTA, 1.6% (v/v) Triton X-100, 0.016% (w/v) saponin, pH 7.5.[15]

-

SYBR Green I dye (10,000x stock in DMSO).

2. Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in complete medium.[16] Add 100 µL of each dilution to the wells of the 96-well plate in triplicate.[16] Reserve wells for positive (parasites, no drug) and negative (erythrocytes only) controls.

-

Parasite Addition: Prepare a parasite suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit. Add 100 µL of this suspension to each well (except negative controls), resulting in a final volume of 200 µL.

-

Incubation: Place the plates in a modular incubation chamber, gas with a mixture of 5% CO2, 5% O2, and 90% N2, and incubate at 37°C for 72 hours.

-

Lysis and Staining:

-

Prepare the SYBR Green I working solution by diluting the stock 5,000-fold into the Lysis Buffer (e.g., 2 µL of 10,000x stock into 10 mL of lysis buffer). This corresponds to a 2x final concentration.

-

Carefully remove 100 µL of the supernatant from each well.

-

Add 100 µL of the SYBR Green I/Lysis Buffer solution to each well.

-

Seal the plate and incubate in the dark at room temperature for at least 1 hour (or overnight at 4°C).

-

-

Data Acquisition: Read the fluorescence on a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[15]

3. Data Analysis:

-

Subtract the background fluorescence (negative control wells) from all readings.

-

Normalize the data by expressing fluorescence readings as a percentage of the positive control (untreated parasites).

-

Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism, Origin).

Part 2: Hit-to-Lead - Confirming Mechanism and Assessing Selectivity

Once hits are identified, the next phase focuses on validating their mechanism of action (MoA) and ensuring they are selectively toxic to the parasite, not the host cells. For quinolines, the primary expected MoA is the inhibition of hemozoin formation.

Causality in MoA Validation:

A cell-free β-hematin inhibition assay is a direct and effective way to confirm if a compound interferes with heme polymerization.[17] β-hematin is a synthetic crystal structurally identical to hemozoin.[17] This assay provides mechanistic validation, confirming that the hit compound works through the expected pathway. Simultaneously, a cytotoxicity assay against a human cell line (e.g., HepG2, a liver cell line, or HEK293, a kidney cell line) is crucial. This establishes a Selectivity Index (SI) , which is the ratio of host cell toxicity to parasite toxicity (CC50/IC50). A high SI is a critical indicator of a compound's therapeutic potential.

Caption: Mechanism of hemozoin inhibition by quinoline drugs.

Protocol 2: Cell-Free β-Hematin Inhibition Assay

1. Materials & Reagents:

-

Hemin chloride, dissolved in DMSO to create a stock solution.

-

Acetate buffer (e.g., 0.5 M, pH 4.8).

-

Test compounds and control drugs (Chloroquine) dissolved in DMSO.

-

96-well microtiter plates.

2. Procedure:

-

Add 50 µL of test compound dilutions (in DMSO) to the wells.

-

Add 100 µL of a freshly prepared hemin solution (e.g., ~300 µM in acetate buffer) to each well.[17]

-

Initiate the polymerization reaction by incubating the plate at 37°C for 18-24 hours.

-

After incubation, centrifuge the plate to pellet the β-hematin crystals.

-

Remove the supernatant and wash the pellet with DMSO to remove unreacted hemin.

-

Dissolve the final β-hematin pellet in a known volume of NaOH (e.g., 0.1 M).

-

Measure the absorbance of the dissolved hematin at 405 nm using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of hemozoin inhibition relative to a no-drug control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of β-hematin formation.

Part 3: Lead Optimization & Preclinical Evaluation

This stage involves iterative chemical modification of the lead compounds to improve their potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Promising candidates are then tested in vivo.

Balancing Potency, Safety, and Pharmacokinetics:

Lead optimization is a multi-parameter balancing act. A compound can be highly potent in vitro but fail due to poor solubility, rapid metabolism, or toxicity. In silico ADME/Tox profiling can predict these properties early, guiding chemical synthesis.[18][19] The ultimate test, however, is efficacy in a living organism. The Peters' 4-day suppressive test is a standard murine model for evaluating the in vivo efficacy of antimalarial compounds.[20][21][22]

Data Presentation: Structure-Activity Relationship (SAR) Table

The data gathered during this phase is best summarized in a table to clearly visualize the relationship between chemical structure and biological activity.

| Compound ID | R-Group Modification | IC50 (nM, 3D7) | CC50 (nM, HepG2) | Selectivity Index (SI) | In Vivo Efficacy (% Suppression @ 30 mg/kg) |

| Lead-01 | -H | 55 | 15,000 | 273 | 45% |

| Opt-01a | -CF3 | 15 | 18,000 | 1200 | 75% |

| Opt-01b | -OCH3 | 40 | >50,000 | >1250 | 60% |

| Opt-01c | -Cl | 22 | 8,000 | 364 | 55% |

| CQ | (Control) | 20 | >50,000 | >2500 | 99% |

This table presents hypothetical data for illustrative purposes.

Protocol 3: In Vivo Efficacy via Peters' 4-Day Suppressive Test

1. Materials & Animals:

-

Swiss albino mice (e.g., 6-8 weeks old).

-

Plasmodium berghei ANKA strain (a rodent malaria parasite).

-

Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).

-

Chloroquine (positive control).

-

Giemsa stain.

2. Procedure:

-

Infection: Inoculate mice intraperitoneally with 1x10^5 P. berghei-parasitized red blood cells on Day 0.[20]

-

Grouping and Dosing: Randomize the infected mice into groups (n=5 per group): vehicle control, positive control (e.g., chloroquine at 10 mg/kg/day), and test groups (e.g., 10, 30, 100 mg/kg/day).[16]

-

Treatment: Administer the compounds orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days (Day 0 to Day 3), starting approximately 2-4 hours post-infection.[20]

-

Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.

-

Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting under a microscope.

-

Survival Monitoring: Monitor the mice daily for survival for up to 30 days.

3. Data Analysis:

-

Calculate the average parasitemia for each group.

-

Determine the percent suppression of parasitemia using the formula: % Suppression = [(Parasitemia_Control - Parasitemia_Treated) / Parasitemia_Control] * 100

-

Calculate the ED50 and ED90 (effective doses required to suppress parasitemia by 50% and 90%, respectively) by plotting dose versus response.[16]

Conclusion

The development of novel quinoline antimalarials is a complex but vital undertaking in the global fight against malaria. By employing a logical cascade of robust, validated assays—from high-throughput in vitro screening to mechanistic validation and in vivo efficacy testing—researchers can systematically identify and optimize next-generation candidates. This structured approach, grounded in a clear understanding of the causality behind each experimental choice, provides the most reliable path to discovering drugs that can overcome resistance and contribute to the ultimate goal of malaria eradication.

References

-

Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews Drug discovery, 3(6), 509-520. Available from: [Link]

-

Kozik, D. J., Jarosz, M. K., & Boryczka, P. J. (2023). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 28(13), 5067. Available from: [Link]

-

Muregi, F. W., & O'Neill, P. M. (2016). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 21(11), 1546. Available from: [Link]

-

Baragaña, B., Hallyburton, I., Lee, M. C. S., Norcross, N. R., Grimaldi, R., Otto, T. D., ... & Fidock, D. A. (2015). A novel experimental drug targeting the parasite’s translation elongation factor 2 kills all Plasmodium life-cycle stages. PLoS pathogens, 11(10), e1005174. Available from: [Link]

-

Collaborative Drug Discovery. (2024). Webinar: Advancements in antimalarial drug discovery and development. YouTube. Available from: [Link]

-

WWARN. (2016). P.falciparum drug sensitivity assay using SYBR® Green I. WWARN Procedure. Available from: [Link]

-

Singh, P., et al. (2021). Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity. PubMed. Available from: [Link]

-

Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 23(4), 437-449. Available from: [Link]

-

RSC. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]

-

Fidock, D. A., Nomura, T., Talley, A. K., Cooper, R. A., Dzekunov, S. M., Ferdig, M. T., ... & Wellems, T. E. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular cell, 6(4), 861-871. Available from: [Link]

-

de Kock, C., et al. (2018). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy, 62(12), e01235-18. Available from: [Link]

-

Butz, V., et al. (2007). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy, 51(8), 2770-2774. Available from: [Link]

-

Singh, S., & Nock, I. H. (2016). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Journal of parasitology research, 2016, 7361950. Available from: [Link]

-

ResearchGate. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives. ResearchGate. Available from: [Link]

-

Egan, T. J. (2006). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS ONE, 1(1), e90. Available from: [Link]

-

ChemRxiv. (2024). Designing Novel Bisquinoline Antimalarials from Historical 4-Aminoquinolines. ChemRxiv. Available from: [Link]

-

Smilkstein, M., et al. (2004). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American journal of tropical medicine and hygiene, 71(2), 142-146. Available from: [Link]

-

MDPI. (2024). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. Molecules. Available from: [Link]

-

Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. Available from: [Link]

-

Webster, H. K., & Whaun, J. M. (1982). In vitro assay of antimalarials: technologies, applications, and prospects. Southeast Asian J Trop Med Public Health, 13(4), 528-536. Available from: [Link]

-

ResearchGate. (2021). Peter 4 days' suppressive test experimental design. ResearchGate. Available from: [Link]

-

Peters, W. (1975). The Four-Day Suppressive in Vivo Antimalarial Test. Annals of Tropical Medicine and Parasitology, 69(2), 155-171. Available from: [Link]

-

JSciMed Central. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JBR Journal of Clinical Diagnosis and Research. Available from: [Link]

-

Rebelo, M., et al. (2013). A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum. PLoS ONE, 8(4), e61606. Available from: [Link]

-

Johnson, J. D., et al. (2007). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. Antimicrobial agents and chemotherapy, 51(5), 1704-1710. Available from: [Link]

-

Beteck, R. M., et al. (2022). The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria. Frontiers in Cellular and Infection Microbiology, 12, 966810. Available from: [Link]

-

MDPI. (2021). A Computational Study of Molecular Mechanism of Chloroquine Resistance by Chloroquine Resistance Transporter Protein of Plasmodium falciparum via Molecular Modeling and Molecular Simulations. Molecules. Available from: [Link]

-

MESA. (2026). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. Malaria Eradication Scientific Alliance. Available from: [Link]

-

Maregesi, S. M., et al. (2008). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Parasitology research, 103(4), 859-864. Available from: [Link]

-

Sidhu, A. B., Verdier-Pinard, D., & Fidock, D. A. (2002). Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations. Science, 298(5591), 210-213. Available from: [Link]

-

Institute of Medicine (US) Committee on the Economics of Antimalarial Drugs. (1991). Malaria: Obstacles and Opportunities. National Academies Press (US). Available from: [Link]

-

Panda, S. S., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC medicinal chemistry, 13(1), 2-25. Available from: [Link]

-

ResearchGate. (2013). Diagram of the steps involved in performing the SYBR green I (A) and... ResearchGate. Available from: [Link]

-

Guiguemde, W. A., et al. (2012). Identification and In-Vitro ADME Assessment of a Series of Novel Anti-Malarial Agents Suitable for Hit-to-Lead Chemistry. ACS medicinal chemistry letters, 3(6), 476-480. Available from: [Link]

-

Combrinck, J. M., et al. (2013). A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes. PLoS ONE, 8(5), e64101. Available from: [Link]

-

Cowell, A. N., & Fidock, D. A. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual review of microbiology, 74, 531-556. Available from: [Link]

-

Dr. PKS & MPS Classes. (2022). Mechanism of Action of Quinolines. YouTube. Available from: [Link]

-

ResearchGate. (2007). Targeting the Hemozoin Synthesis Pathway for New Antimalarial Drug Discovery: Technologies for In Vitro β-Hematin Formation Assay. ResearchGate. Available from: [Link]

-

Izumiyama, S., et al. (2009). Plasmodium falciparum: development and validation of a measure of intraerythrocytic growth using SYBR Green I in a flow cytometer. Experimental parasitology, 121(2), 147-152. Available from: [Link]

-

Kumar, A., & Singh, R. K. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. Medicinal chemistry research, 19(4), 335-361. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Hybrid Compounds with Antimalarial Activity [mdpi.com]

- 4. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 9. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plasmodium falciparum: development and validation of a measure of intraerythrocytic growth using SYBR Green I in a flow cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iddo.org [iddo.org]

- 16. mmv.org [mmv.org]

- 17. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Peters, W. (1975) The Four-Day Suppressive in Vivo Antimalarial Test. Annals of Tropical Medicine and Parasitology, 69, 155-171. - References - Scientific Research Publishing [scirp.org]

Application Notes and Protocols for Metal-Free Synthesis of Quinoline Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Quinolines and the Shift to Greener Synthesis

The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials. From the historic antimalarial quinine to modern anticancer agents and organic light-emitting diodes (OLEDs), the versatility of the quinoline ring system is undeniable.[1] Traditionally, the synthesis of these vital compounds has often relied on methods that, while effective, employ harsh reagents, high temperatures, and heavy metal catalysts. These classical approaches, such as the Skraup and Doebner-von Miller reactions, can suffer from low efficiency, poor functional group tolerance, and the generation of toxic waste, posing challenges for sustainable and cost-effective production in the pharmaceutical and materials science industries.[2]

In response to the growing demand for greener and more efficient chemical processes, the development of metal-free synthetic routes to quinoline analogues has become a major focus of contemporary organic chemistry.[2] These modern methods not only mitigate the environmental impact and potential for metal contamination in the final products but also often provide access to novel substitution patterns and improved yields. This guide provides an in-depth exploration of key metal-free strategies for quinoline synthesis, offering detailed mechanistic insights and practical, step-by-step protocols for laboratory application.

I. The Friedländer Annulation: A Versatile and Adaptable Approach

The Friedländer synthesis, first reported in 1882, is a powerful and straightforward method for constructing the quinoline core. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or ester.[3] The reaction can be catalyzed by either acids or bases, offering flexibility in adapting the conditions to the specific substrates.[1]

Mechanistic Rationale

The mechanism of the Friedländer annulation can proceed through two primary pathways, depending on the catalytic conditions. Under basic catalysis, the reaction is initiated by an aldol-type condensation between the two carbonyl compounds, followed by intramolecular cyclization and dehydration. In an acidic environment, the reaction often begins with the formation of a Schiff base between the 2-aminoaryl carbonyl and the enol or enolate of the α-methylene carbonyl compound, which then undergoes intramolecular electrophilic attack and subsequent dehydration to yield the quinoline product.[1]

Diagram of the Acid-Catalyzed Friedländer Annulation Mechanism

Sources

Troubleshooting & Optimization

optimization of reaction conditions for quinoline synthesis

Quinoline Synthesis Optimization & Troubleshooting Center

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of quinoline scaffolds. As a cornerstone in pharmaceuticals and materials science, the efficient synthesis of quinolines is of paramount importance.

This center provides in-depth, experience-driven advice to help you navigate common experimental challenges. We will move beyond simple procedural lists to explain the causality behind reaction outcomes, empowering you to make informed decisions to optimize your synthetic routes. The content is structured into modules focusing on the most prevalent and versatile quinoline synthesis reactions, offering FAQs, detailed troubleshooting guides, and validated optimization protocols.

Module 1: The Friedländer Synthesis

The Friedländer synthesis is a powerful and direct method for constructing quinolines via the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically another ketone or aldehyde.[1][2][3] It is widely employed due to its atom economy and ability to generate polysubstituted quinolines.[2] The reaction can be catalyzed by either acids or bases.[1][2]

Frequently Asked Questions (FAQs): Friedländer Synthesis

Q1: What are the primary advantages of the Friedländer synthesis over other methods? A1: The primary advantage is its convergent nature, which allows for the rapid assembly of complex quinolines from two readily available fragments. Unlike multi-step sequences, this one-pot condensation is highly efficient. Furthermore, the selection of different starting materials provides direct access to a wide array of substitution patterns on both the benzene and pyridine rings of the quinoline core.

Q2: My reaction is not proceeding to completion, resulting in low yields. What are the most common reasons for this? A2: Low yields in Friedländer synthesis are a common issue.[2] The root cause often lies in one of several factors:

-

Insufficient Catalyst Activity: The catalyst (acid or base) may be too weak to effectively promote the initial condensation or the final cyclization/dehydration step.

-

Poor Nucleophilicity of the Methylene Compound: The enolate or enamine intermediate formed from the methylene-containing reactant may not be sufficiently nucleophilic to attack the carbonyl or imine of the aminoaryl component.

-

Steric Hindrance: Bulky substituents on either reactant can significantly slow down the rate of condensation and/or cyclization.

-

Side Reactions: The most common side reaction is the self-condensation of the methylene-containing ketone (an aldol condensation), which consumes starting material.[1][4]

Q3: Can I run this reaction under "green" or more environmentally friendly conditions? A3: Absolutely. Significant progress has been made in developing greener Friedländer protocols. Options include using water as a solvent at elevated temperatures, which can provide excellent yields without any catalyst.[4] Other approaches focus on solvent-free conditions using solid-supported catalysts or employing energy-efficient methods like microwave irradiation.[5] Recent studies have even explored electrochemistry as a sustainable method to drive the reaction, avoiding harsh reagents and reducing waste.[6]

Troubleshooting Guide: Friedländer Synthesis

| Problem | Potential Cause & Explanation | Suggested Solution & Scientific Rationale |

| Low to No Product Formation | 1. Ineffective Catalyst: The chosen acid or base (e.g., NaOH, KOH, p-TsOH) may not be strong enough to facilitate the rate-limiting cyclization step under your reaction conditions.[4] | Solution: Screen a range of catalysts. For base-catalyzed reactions, consider stronger bases like sodium ethoxide (NaOEt). For acid catalysis, Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or stronger Brønsted acids can be effective. Rationale: The catalyst's role is to accelerate both the initial condensation and the subsequent dehydration. A more potent catalyst can lower the activation energy for these steps. |

| 2. Low Reaction Temperature: The cyclization and dehydration steps often require significant thermal energy to overcome the activation barrier. | Solution: Incrementally increase the reaction temperature while monitoring by TLC. Consider switching to a higher-boiling solvent or using microwave irradiation for rapid and efficient heating. Rationale: Higher temperatures increase molecular kinetic energy, leading to more frequent and energetic collisions, which is necessary for the intramolecular cyclization to occur. | |

| Formation of Multiple Products / Poor Regioselectivity | 1. Use of an Unsymmetrical Ketone: When an unsymmetrical ketone (e.g., 2-butanone) is used, condensation can occur at either α-carbon, leading to a mixture of regioisomers. This is a well-known challenge.[1] | Solution 1: Modify the ketone. Introducing a phosphoryl group to one α-carbon can direct the reaction.[1] Solution 2: Use a directing amine catalyst. Solution 3: Employ ionic liquids as the solvent, which have been shown to improve regioselectivity in some cases.[1] Rationale: These methods work by either sterically or electronically differentiating the two α-methylene groups, making one significantly more reactive or accessible for the initial condensation step. |

| Significant Side Product: Aldol Condensation | 1. Basic Conditions: Base catalysts readily deprotonate the α-carbon of the ketone, leading to self-condensation, a competing side reaction that consumes starting material.[1][4] | Solution: Use the imine analog of the o-aminoaryl aldehyde/ketone.[1] Rationale: By pre-forming the imine, you remove the basic amine from the initial reaction mixture. The reaction can then proceed under conditions less favorable to aldol condensation, such as acid catalysis, where the primary condensation occurs between the enol of the ketone and the protonated imine. |

| Product Degradation / Tar Formation | 1. Excessively High Temperature or Long Reaction Time: Quinolines, especially those with electron-donating groups, can be sensitive to prolonged exposure to harsh acidic or basic conditions at high temperatures. | Solution: Monitor the reaction closely using TLC to determine the optimal reaction time.[4] Once the starting material is consumed, work up the reaction immediately. If high temperatures are necessary, try to minimize the reaction time, possibly by using a more active catalyst or microwave heating. Rationale: Minimizing exposure to harsh conditions prevents secondary decomposition pathways and polymerization, preserving the integrity of the desired product. |

Workflow & Optimization Protocol

Caption: A logical workflow for troubleshooting low yields in the Friedländer synthesis.

This protocol outlines a parallel screening approach to identify the optimal base catalyst for the reaction between 2-aminoacetophenone and ethyl acetoacetate.

-

Preparation: In an array of 4 reaction vials, add 2-aminoacetophenone (1.0 mmol, 1.0 eq) and ethyl acetoacetate (1.2 mmol, 1.2 eq) to each vial.

-

Solvent Addition: Add 2 mL of anhydrous ethanol to each vial and stir until all solids are dissolved.

-